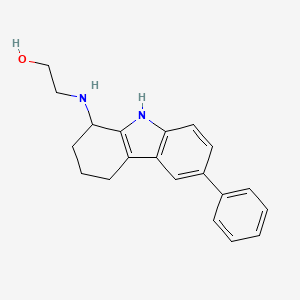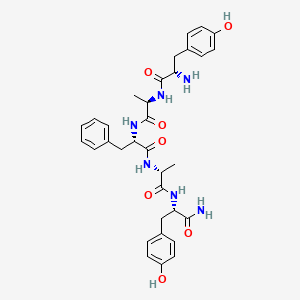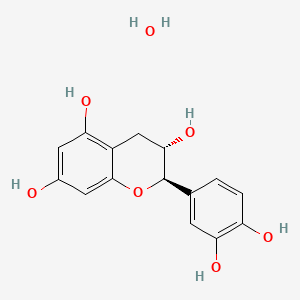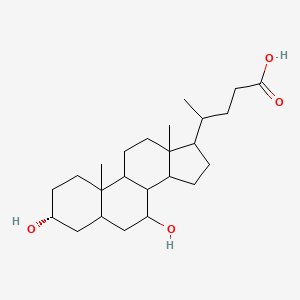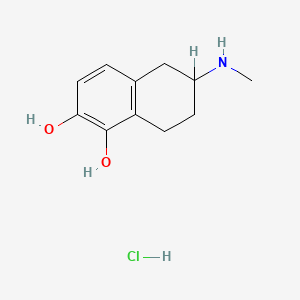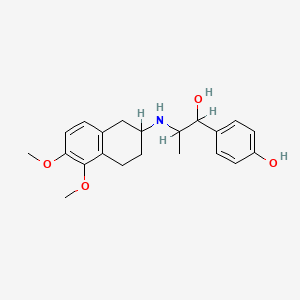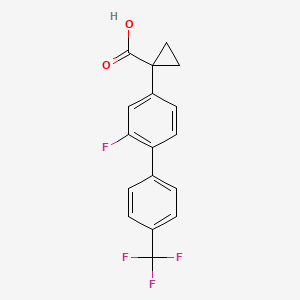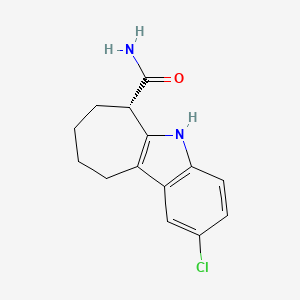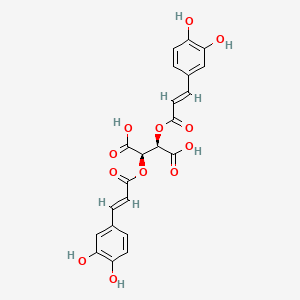
CB-7921220
Overview
Description
CB-7921220 is a chemical compound known for its role as an inhibitor of adenylate cyclase, an enzyme involved in the conversion of adenosine triphosphate to cyclic adenosine monophosphate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB-7921220 involves several steps, starting with the preparation of the core structure, which is a picolinic acid derivative. The key steps include:
Formation of the core structure: This involves the reaction of 4-aminostyrene with picolinic acid under specific conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: Using larger quantities of starting materials and optimizing reaction conditions to ensure high yield and purity.
Purification and quality control: Employing advanced purification techniques and rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
CB-7921220 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
CB-7921220 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of adenylate cyclase and its effects on cellular signaling pathways.
Biology: Employed in research to understand the role of cyclic adenosine monophosphate in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases where adenylate cyclase activity is dysregulated.
Industry: Utilized in the development of new drugs and chemical products
Mechanism of Action
CB-7921220 exerts its effects by inhibiting adenylate cyclase, thereby reducing the production of cyclic adenosine monophosphate. This inhibition affects various molecular targets and pathways, including:
Molecular Targets: Adenylate cyclase isoforms, particularly AC1 and AC6.
Pathways Involved: Cyclic adenosine monophosphate-dependent signaling pathways, which play a crucial role in cellular processes such as metabolism, gene expression, and cell proliferation
Comparison with Similar Compounds
CB-7921220 is unique in its selectivity for adenylate cyclase isoforms AC1 and AC6. Similar compounds include:
SQ 22,536: Another adenylate cyclase inhibitor with different selectivity and potency.
MDL-12,330A: Known for its broader inhibition profile across multiple adenylate cyclase isoforms.
NKY80: A selective inhibitor with distinct binding properties compared to this compound
This compound stands out due to its consistent binding position and conformation similar to adenosine triphosphate and P-site inhibitors, which may explain its lack of selectivity between AC1 and AC6 .
Properties
IUPAC Name |
6-[(E)-2-(4-aminophenyl)ethenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-11-7-4-10(5-8-11)6-9-12-2-1-3-13(16-12)14(17)18/h1-9H,15H2,(H,17,18)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASPDWZDKLUOPO-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C=CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)C(=O)O)/C=C/C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




